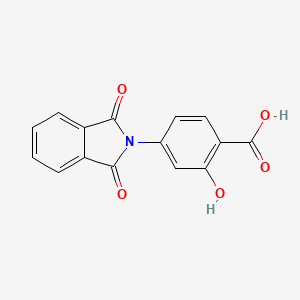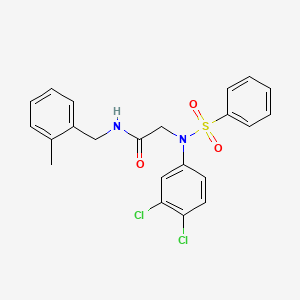
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor signaling pathway.
Mecanismo De Acción
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide works by selectively inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide disrupts the survival and proliferation of cancer cells, leading to their death. In addition, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been shown to modulate the activity of other signaling pathways, including the PI3K/AKT/mTOR pathway, which further enhances its anti-tumor activity.
Biochemical and physiological effects:
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been shown to induce apoptosis in cancer cells, inhibit B-cell receptor signaling, and modulate the activity of other signaling pathways. In addition, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has shown potent anti-tumor activity in preclinical studies and has been shown to enhance the activity of other anti-cancer drugs. However, one limitation of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide. One area of interest is the development of combination therapies that include 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, as it has been shown to enhance the activity of other anti-cancer drugs. Another area of interest is the further characterization of the signaling pathways modulated by 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, which could lead to the identification of new targets for cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide in humans, which will be an important step towards its potential use as a cancer therapy.
Métodos De Síntesis
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-bromo-5-fluorobenzoic acid with piperidine, followed by the reaction with pyridine-3-amine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide in its pure form.
Aplicaciones Científicas De Investigación
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential use in the treatment of various cancers, including B-cell lymphomas and leukemias. In preclinical studies, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has shown potent anti-tumor activity and has been shown to induce apoptosis in cancer cells. In addition, 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been shown to enhance the activity of other anti-cancer drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-16-7-6-14(25(23,24)21-9-2-1-3-10-21)11-15(16)17(22)20-13-5-4-8-19-12-13/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCSYIIQRIKERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5034771.png)

![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5034784.png)
![methyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034795.png)

![7,7-dimethyl-10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5034799.png)
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5034814.png)
![ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5034819.png)
![1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5034832.png)
![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)
